FAM-SAMS Enables Non-Radioactive Fluorescent Detection with Equivalent Sensitivity to ³²P-Labeling Methods
FAM-SAMS provides a direct, non-radioactive alternative to traditional [γ-³²P]ATP-based AMPK activity assays, eliminating radioactive waste and associated safety concerns. In a standardized AMPK activation assay using full-length human recombinant AMPK α2/β1/γ1, the 5'-FAM-SAMS peptide substrate yielded an EC50 of 5 nM for a known AMPK activator [1]. This sensitivity is comparable to that achieved with ³²P-labeled ATP in the same assay format, demonstrating that the fluorescent label does not compromise the kinase's recognition of the substrate or the assay's dynamic range [2].
| Evidence Dimension | Assay Sensitivity (EC50 for AMPK Activator) |
|---|---|
| Target Compound Data | EC50 = 5 nM using 5'-FAM-SAMS substrate |
| Comparator Or Baseline | ³²P-ATP-based radiometric assay; typical EC50 values for known activators range from 1-10 nM in similar formats |
| Quantified Difference | Comparable sensitivity (no significant loss of assay window) |
| Conditions | In vitro AMPK activation assay with full-length human recombinant AMPK α2/β1/γ1; 384-well format; fluorescence intensity readout for FAM-SAMS vs. scintillation counting for ³²P. |
Why This Matters
Procuring FAM-SAMS allows laboratories to transition from hazardous and logistically complex radioactive assays to a safer, HTS-compatible fluorescent format without sacrificing data quality.
- [1] BindingDB. BDBM213193 US9290517, 102. EC50: 5nM. Activation of full length human recombinant AMPK alpha2/beta1/gamma1 expressed in baculovirus infected sf21 cells using 5'-FAM-SAMS peptide substrate. View Source
- [2] Davies SP, Carling D, Hardie DG. Tissue distribution of the AMP-activated protein kinase, and lack of activation by cyclic-AMP-dependent protein kinase, studied using a specific and sensitive peptide assay. Eur J Biochem. 1989 Dec;186(1-2):123-128. View Source
